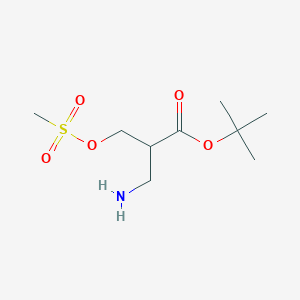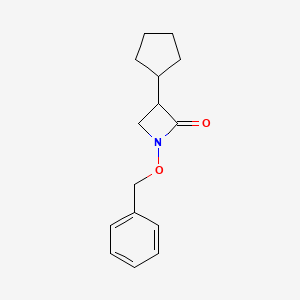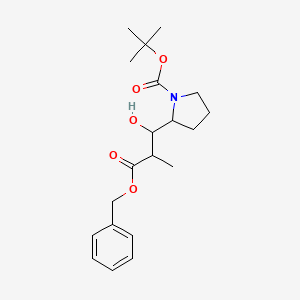![molecular formula C38H37FeNP2 B14794630 (2S)-1-[(1S)-1-(Dimethylamino)ethyl]-1',2-bis(diphenylphosphino)ferrocene](/img/structure/B14794630.png)
(2S)-1-[(1S)-1-(Dimethylamino)ethyl]-1',2-bis(diphenylphosphino)ferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-[(1S)-1-(Dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)ferrocene is a chiral ferrocene-based ligand. This compound is notable for its application in asymmetric catalysis, where it plays a crucial role in facilitating enantioselective reactions. The presence of both ferrocene and phosphine groups in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(1S)-1-(Dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)ferrocene typically involves the following steps:
Preparation of the Ferrocene Derivative: The initial step involves the preparation of a ferrocene derivative with appropriate functional groups.
Introduction of Phosphine Groups: The diphenylphosphino groups are introduced through a series of reactions involving phosphine reagents.
Chiral Induction: The chiral centers are introduced using chiral auxiliaries or catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
(2S)-1-[(1S)-1-(Dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can participate in reduction reactions, often facilitated by the phosphine groups.
Substitution: The phosphine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of phosphine derivatives.
科学的研究の応用
(2S)-1-[(1S)-1-(Dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)ferrocene has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, facilitating enantioselective synthesis of various organic compounds.
Biology: The compound’s chiral properties make it valuable in the study of enzyme mechanisms and the development of chiral drugs.
Medicine: Its role in the synthesis of chiral pharmaceuticals highlights its importance in medicinal chemistry.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is required.
作用機序
The mechanism of action of (2S)-1-[(1S)-1-(Dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)ferrocene involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes can then participate in catalytic cycles, facilitating enantioselective transformations. The molecular targets and pathways involved include various transition metal catalysts and substrates, where the chiral environment provided by the ligand induces the desired stereochemistry in the products.
類似化合物との比較
Similar Compounds
(S)-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
®-BINAP: The enantiomer of (S)-BINAP, also used in enantioselective synthesis.
®-DTBM-SEGPHOS: A chiral ligand with a similar application in asymmetric catalysis.
Uniqueness
(2S)-1-[(1S)-1-(Dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)ferrocene is unique due to its ferrocene backbone, which imparts distinct electronic and steric properties compared to other chiral phosphine ligands. This uniqueness allows for different reactivity and selectivity profiles in catalytic applications, making it a valuable tool in the synthesis of complex chiral molecules.
特性
分子式 |
C38H37FeNP2 |
|---|---|
分子量 |
625.5 g/mol |
InChI |
InChI=1S/C21H23NP.C17H14P.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h4-17H,1-3H3;1-14H; |
InChIキー |
VUJPTJYMSBMZOZ-UHFFFAOYSA-N |
正規SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14794551.png)

![1-[(2R,3S,4S,5R)-4-benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14794561.png)

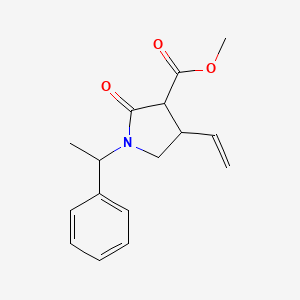
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B14794591.png)
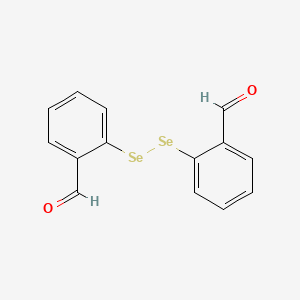
![{2-[(3-Methylphenyl)methyl]phenyl}(naphthalen-1-YL)methanone](/img/structure/B14794606.png)
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14794614.png)
![2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B14794628.png)
